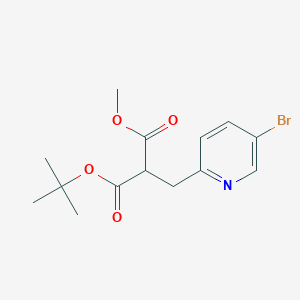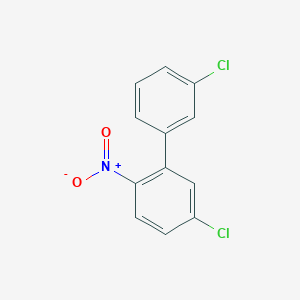
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one
Vue d'ensemble
Description
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one is a heterocyclic organic compound often utilized in various scientific fields due to its unique structural properties. This molecule features a pyrimidine ring, which is known for its significance in nucleic acid chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the preparation of intermediates
Step 1: Synthesis of the pyrimidine core
Step 2: Introduction of the 5-methyl group
Step 3: Functionalization at the 2-position
Step 4: Coupling with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline Each step involves specific reaction conditions, such as solvent choices, temperatures, and catalysts to drive the reactions efficiently.
Industrial Production Methods
Industrial production often scales up these synthetic steps with slight modifications to improve yields and reduce costs. Automation and process optimizations are typically employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Transformation of specific functional groups to more oxidized forms.
Reduction: Conversion of functional groups to less oxidized forms, often using hydrogenation.
Substitution: Replacement of particular atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common ones include potassium permanganate or chromium trioxide.
Reduction Reagents: Includes hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Often involves nucleophilic substitution reactions, utilizing nucleophiles like sodium methoxide.
Major Products
The specific products formed depend on the reaction type and conditions. Oxidation may yield more oxidized pyrimidine derivatives, while reduction might produce simpler, hydrogenated compounds.
Applications De Recherche Scientifique
This compound finds use in:
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleic acid analogs and interactions.
Industry: Used in the synthesis of various fine chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects is often related to its ability to interact with enzymes or receptors in biological systems. It can bind to specific molecular targets, altering their activity and thus impacting cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine derivatives, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one is unique due to its specific substitutions at the 2 and 5 positions, which confer unique chemical and biological properties. Similar compounds include:
Thymidine: A nucleoside that features a similar pyrimidine ring.
Uridine: Another nucleoside with a related structure but different substituents.
Want to dive deeper into any specific section?
Propriétés
IUPAC Name |
5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-18-17(20-16(13)22)19-14-4-6-15(7-5-14)23-11-10-21-8-2-3-9-21/h4-7,12H,2-3,8-11H2,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKDMWBKFQHDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705154 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138473-53-6 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)


![4-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1505283.png)




![3-(Imidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1505290.png)

